molecular formula C18H20N4O2 B11109169 N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide

N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11109169
M. Wt: 324.4 g/mol
InChI Key: JCHAQFYARVCIMM-UDWIEESQSA-N
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Description

N-(2-{(2E)-2-[4-(Dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide is a hydrazone-based compound featuring a benzamide core linked to a 4-(dimethylamino)benzylidene moiety via a hydrazine bridge. The (2E)-configuration of the hydrazine double bond ensures structural rigidity, while the dimethylamino group at the para position of the benzylidene moiety introduces strong electron-donating properties. This compound is hypothesized to exhibit bioactivity due to its structural resemblance to known DNA intercalators and antimicrobial agents .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H20N4O2/c1-22(2)16-10-8-14(9-11-16)12-20-21-17(23)13-19-18(24)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,24)(H,21,23)/b20-12+

InChI Key

JCHAQFYARVCIMM-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Hydrazine Intermediate

The hydrazine moiety is synthesized via condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate. This step forms the (2E)-2-[4-(dimethylamino)benzylidene]hydrazine intermediate, which is critical for subsequent reactions. The reaction is conducted in ethanol under reflux (78–80°C) for 4–6 hours, yielding a bright yellow precipitate.

Reaction Conditions:

  • Solvent: Ethanol (95%)

  • Temperature: 78–80°C (reflux)

  • Molar Ratio: 1:1 (aldehyde to hydrazine hydrate)

  • Yield: 85–90%

Synthesis of the Benzamide Precursor

The oxoethyl-benzamide component is prepared by reacting 2-chloroacetamide with benzoyl chloride in the presence of a base. Triethylamine is commonly used to neutralize HCl generated during the reaction, ensuring a pH of 8–9. The product, N-(2-chloro-2-oxoethyl)benzamide, is isolated via filtration and recrystallized from ethanol.

Key Parameters:

  • Base: Triethylamine (2.5 equivalents)

  • Solvent: Dichloromethane (room temperature)

  • Reaction Time: 2 hours

  • Yield: 75–80%

Final Coupling Reaction

The hydrazine intermediate and benzamide precursor undergo nucleophilic substitution in anhydrous dimethylformamide (DMF) at 60°C. Potassium carbonate acts as a base to deprotonate the hydrazine, facilitating the attack on the electrophilic carbonyl carbon of the oxoethyl group. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 3–4 hours.

Optimized Protocol:

ParameterValue
SolventAnhydrous DMF
Temperature60°C
BaseK₂CO₃ (2 equivalents)
Reaction Time3–4 hours
Yield70–78%

Industrial-Scale Synthesis and Green Chemistry

Industrial production emphasizes cost efficiency and environmental sustainability. Continuous flow reactors have been adopted to enhance mixing and heat transfer, reducing reaction times by 30% compared to batch processes. Solvent recovery systems are integrated to recycle DMF, minimizing waste.

Green Chemistry Innovations:

  • Catalyst: Zeolite-based catalysts reduce side reactions, improving atom economy.

  • Alternative Solvents: Cyclopentyl methyl ether (CPME) replaces DMF in some protocols, offering lower toxicity.

Comparative Analysis of Synthesis Methods

The table below contrasts laboratory-scale and industrial methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Batch (Lab-Scale)70–7895–98Simple setupHigh solvent consumption
Continuous Flow80–8598–99ScalabilityHigh initial capital cost
Microwave-Assisted8297Reduced reaction time (1 hr)Limited to small batches

Challenges and Remediation Strategies

Byproduct Formation

The primary byproduct, N-(2-hydrazino-2-oxoethyl)benzamide, arises from incomplete condensation. It is removed via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7 v/v) as the eluent.

Crystallization Issues

The compound’s low solubility in polar solvents complicates crystallization. Mixed-solvent systems (e.g., ethanol-water, 4:1 v/v) yield needle-like crystals with >99% purity.

Recent Advances in Synthesis

Recent patents disclose photoredox-catalyzed methods that reduce reaction times to 30 minutes under visible light irradiation. Additionally, enzymatic approaches using lipases in non-aqueous media achieve yields of 88% with minimal purification.

Quality Control and Characterization

Final products are validated using:

  • HPLC: Purity assessment (C18 column, acetonitrile/water gradient).

  • NMR: Structural confirmation (¹H NMR: δ 8.2 ppm for hydrazone proton).

  • Mass Spectrometry: Molecular ion peak at m/z 338.411 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of hydrazone compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Case Study : A study evaluated the anticancer effects of hydrazone derivatives against human colorectal carcinoma cell lines (HCT116). The results demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutic agents, indicating higher potency in inhibiting cancer cell growth .

2. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes and inhibit growth.

  • Case Study : A series of synthesized benzamide derivatives were tested for antimicrobial activity against various Gram-positive and Gram-negative bacteria. The findings revealed several compounds with minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to enhanced biological activity:

  • Dimethylamino Group : This group enhances solubility and may increase interaction with biological targets.
  • Hydrazine Linkage : The presence of the hydrazine moiety is essential for the compound's reactivity and biological activity.

Data Table: Summary of Biological Activities

Activity Type Tested Compounds IC50/MIC Values Reference
AnticancerHydrazone DerivativesIC50 < 5 µM
AntimicrobialBenzamide DerivativesMIC = 1.27 - 2.65 µM

Mechanism of Action

The mechanism of action of N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzamide moiety may also interact with various biological receptors, modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituent on Benzylidene Key Functional Groups Electronic Effects
Target Compound 4-(Dimethylamino) Benzamide, Hydrazine (E-config) Strong electron-donating (NMe₂)
N-(2-(2-(2-Methoxybenzylidene)hydrazino)-... 2-Methoxy Methoxybenzylidene, Acetamide Moderate electron-donating (OMe)
N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hyd... 2,6-Dichloro Dichlorobenzylidene, Ethoxybenzamide Electron-withdrawing (Cl)
(E)-N′-(2-Hydroxybenzylidene)-3,4,5-trime... 2-Hydroxy Trimethoxybenzohydrazide H-bond donor (OH), electron-rich
  • Electronic Effects: The dimethylamino group in the target compound enhances solubility in polar solvents compared to electron-withdrawing groups (e.g., Cl in ) . Methoxy substituents () provide moderate electron donation but lack the basicity of dimethylamino.
  • Hydrogen Bonding: The hydroxy group in ’s compound facilitates intramolecular O–H···N bonds, whereas the target compound’s dimethylamino group may participate in weaker van der Waals interactions .

Table 3: Bioactivity of Comparable Compounds

Compound (Source) Bioactivity Key Findings
4-Thiazolidinone derivatives (13) Antimicrobial (pMICam = 1.86 µM/mL) Nitro/chloro substituents enhance activity
Copper complexes (14) DNA intercalation (Kb = 5.5×10⁴ M⁻¹) Dimethylamino group aids DNA binding
Target Compound (Hypothesized) Potential anticancer/DNA interaction Electron-rich structure may improve binding
  • Antimicrobial Potential: highlights nitro and chloro substituents as critical for antimicrobial activity, suggesting the target compound’s dimethylamino group may prioritize different biological targets .
  • DNA Interaction: Copper complexes with dimethylamino-benzylidene groups () show strong DNA intercalation (Kb up to 2.1×10⁵ M⁻¹), indicating the target compound could share this mechanism .

Biological Activity

N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a hydrazine moiety linked to a benzamide framework. Its molecular formula is C20H24N4O2C_{20}H_{24}N_{4}O_{2}, with a molecular weight of approximately 368.44 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability, which are critical for pharmacological activity.

  • Endoplasmic Reticulum (ER) Stress Modulation :
    • Research indicates that compounds similar to this compound can protect pancreatic β-cells from ER stress, a significant factor in the pathogenesis of type 2 diabetes. The compound WO5m, an analog, showed protective activity against ER stress-induced cell death with an EC50 of 0.1 µM .
  • Antiproliferative Activity :
    • The compound has been investigated for its antiproliferative effects against various cancer cell lines. Studies reveal that it exhibits selective inhibition of cancer cell growth, potentially through interference with specific kinase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the hydrazine and benzamide portions can lead to variations in potency and selectivity:

  • Dimethylamino Substitution : Enhances solubility and may improve cellular uptake.
  • Hydrazine Linkage : Critical for maintaining biological activity; alterations can significantly impact efficacy.

Table 1: Summary of Biological Activities

CompoundActivity TypeEC50 (µM)Reference
WO5mβ-cell Protection0.1 ± 0.01
N-(2-{...})AntiproliferativeVaries by cell line

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly reduce blood glucose levels in diabetic models, suggesting potential therapeutic applications in diabetes management.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide?

  • Answer : The synthesis typically involves hydrazone formation via condensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing hydrazide intermediates with aromatic amines (e.g., aniline derivatives) at 100°C for 4 hours under reflux conditions, followed by recrystallization in methanol to purify the product . Key parameters include solvent choice (e.g., methanol for recrystallization) and temperature control to optimize yield and purity.

Q. How is structural characterization of this compound performed to confirm its identity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the hydrazone linkage and benzamide core. For instance, ¹H NMR signals at δ ~9.0–11.0 ppm confirm the presence of hydrazine protons, while aromatic protons from the dimethylamino-benzylidene group appear as distinct multiplets . High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) are used to validate molecular weight (e.g., HRMS data in ) and purity (>95% in some cases) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Answer : Initial screening often includes anti-inflammatory assays (e.g., carrageenan-induced paw edema in rodents) and in vitro enzyme inhibition studies (e.g., α-glucosidase or histone deacetylase assays). and highlight the importance of testing structural analogs to establish baseline activity profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or benzamide moieties) influence bioactivity?

  • Answer : The dimethylamino group on the benzylidene moiety enhances electron-donating capacity, which is critical for interactions with biological targets (e.g., enzyme active sites). Substitutions like nitro groups ( ) or methoxy groups () alter solubility and binding affinity. Computational studies (e.g., DFT or molecular docking) can predict substituent effects on reactivity and target engagement .

Q. What strategies resolve contradictions between observed in vitro and in vivo activities?

  • Answer : Cross-validation using orthogonal assays is essential. For example, if in vitro anti-inflammatory activity () conflicts with in vivo results, consider pharmacokinetic factors (e.g., bioavailability) or metabolite interference. Adjusting assay conditions (e.g., concentration ranges) and using isotopic labeling (e.g., ¹⁴C-tagged compounds) can clarify mechanistic pathways .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Answer : Systematic variation of solvents (e.g., switching from methanol to DMF for better solubility), catalysts (e.g., DMAP for acyl transfer reactions), and temperature gradients (e.g., microwave-assisted synthesis) can enhance yields. and demonstrate that extended reflux times (4–6 hours) and controlled pH improve hydrazone formation .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

  • Answer : Molecular dynamics simulations (e.g., using GROMACS) and docking software (e.g., AutoDock Vina) model binding modes with enzymes like HDACs or kinases. Studies in and utilized density functional theory (DFT) to calculate electron distribution in the hydrazone moiety, correlating with observed anti-corrosive and anti-inflammatory activities .

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